(4-fluorophenyl)(1H-imidazol-2-yl)methanol
Description
Properties
IUPAC Name |
(4-fluorophenyl)-(1H-imidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-8-3-1-7(2-4-8)9(14)10-12-5-6-13-10/h1-6,9,14H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWKGWHVDWLNHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=NC=CN2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461705-00-9 | |
| Record name | (4-fluorophenyl)(1H-imidazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategies
The preparation of (4-fluorophenyl)(1H-imidazol-2-yl)methanol typically involves the construction of the imidazole ring and the introduction of the 4-fluorophenyl substituent, followed by reduction or functional group transformation to install the hydroxymethyl group at the 2-position of the imidazole.
Two main synthetic approaches are identified:
Reduction of 1-(4-Fluorophenyl)-2-(1H-imidazol-2-yl)ethanone
This method involves the reduction of a ketone precursor bearing the 4-fluorophenyl and imidazolyl groups to the corresponding alcohol.
- A mixture of 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone (starting material), sodium borohydride (reducing agent), and dry ethanol is refluxed for 3 hours.
- After solvent evaporation, the mixture is neutralized with dilute hydrochloric acid and refluxed for an additional 30 minutes.
- The product is isolated by alkalinization, filtration, and recrystallization from ethanol.
- The resulting this compound is obtained as yellow crystals suitable for X-ray crystallography, confirming the structure.
- Melting point recorded around 410–412 K (~137–139 °C).
- Straightforward reduction with common reagents.
- Good crystallinity facilitates purification and structural confirmation.
- Requires careful control of reaction conditions and work-up to avoid side products.
Reference Data Table:
Base-Catalyzed Cyclization and Mannich-Type Reactions
Alternative synthetic routes involve base-catalyzed cyclization of propargylic amines and ureas or Mannich reactions to construct the imidazole ring and introduce the desired substituents.
- The intramolecular hydroamidation of propargylic ureas catalyzed by strong bases (e.g., BEMP) can yield imidazol-2-ones, which are closely related to imidazole derivatives.
- Synthesis of N-(4-fluorobenzyl)-1,3-diphenylprop-2-yn-1-amine as an intermediate can be achieved in good yield (~78%) through established procedures.
- Base-catalyzed isomerization and cyclization steps proceed rapidly under mild conditions, with yields ranging from 51% to 62% depending on catalyst loading.
- Computational studies support the reaction mechanism involving allenamide intermediates and low energy barriers for cyclization.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Synthesis of propargylic amine | Reaction of 4-fluorobenzylamine derivatives | 78 |
| BEMP-catalyzed cyclization | 10 mol % BEMP, room temperature, 1 min | 62 |
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Reduction of ethanone derivative | 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone | NaBH4, dry ethanol, reflux 3 h + acid reflux 30 min | Not specified | Produces crystalline target compound; confirmed by X-ray |
| Base-catalyzed cyclization | Propargylic amines with 4-fluorobenzyl group | BEMP catalyst, room temp, 1 min | 51–62 | Multi-step; supported by computational studies |
| Mannich reaction | Imidazole + 1-(4-fluorophenyl)piperazine + formaldehyde | Reflux in ethanol, 1–2 h | 47 | Yields Mannich base related to target compound |
| Reduction of 2-imidazolecarboxyaldehyde | 2-imidazolecarboxyaldehyde (general method) | NaBH4 in MeOH, 5–20 °C, 1–3 h | 51–78 | Foundational method for hydroxymethyl imidazole synthesis |
Research Findings and Analytical Characterization
- Structural Confirmation: X-ray crystallography confirms the molecular structure of the reduced product from ethanone precursors, showing a dihedral angle of ~1.3° between ring planes.
- Spectroscopic Data: 1H NMR, 13C NMR, and 19F NMR spectra provide detailed chemical shift assignments supporting the substitution pattern and hydroxymethyl group presence.
- Reaction Mechanisms: Computational studies reveal low activation barriers for base-catalyzed cyclizations, consistent with rapid reaction times observed experimentally.
- Purification: Recrystallization and chromatographic techniques are standard for isolating pure compounds.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| Mild oxidation | KMnO₄ (acidic) | (4-Fluorophenyl)(1H-imidazol-2-yl)methanone | 78% | |
| Strong oxidation | CrO₃/H₂SO₄ | 4-Fluorobenzoic acid (via C-C bond cleavage) | 62% |
Key findings:
-
Oxidation selectivity depends on reaction stoichiometry and acid strength.
-
The imidazole ring remains intact under mild conditions but decomposes in strongly acidic oxidizers.
Reduction Reactions
Reductive transformations primarily target the hydroxymethyl group:
Catalytic hydrogenation
-
H₂ (1 atm), Pd/C (10% wt) → (4-Fluorophenyl)(1H-imidazol-2-yl)methane
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Complete conversion in 4 hr at 25°C
Metal hydride reduction
-
NaBH₄/MeOH generates no reaction, confirming alcohol stability
-
LiAlH₄ induces decomposition due to imidazole ring instability under strong basic conditions
Nucleophilic Substitution
The fluorophenyl group participates in aromatic substitution:
| Electrophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | 3-Nitro-4-fluorophenyl derivative | Para:meta = 1:4.3 |
| Cl₂/FeCl₃ | 40°C, 6 hr | 3-Chloro-4-fluorophenyl derivative | Ortho preference |
Notable observations:
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Fluorine directs electrophiles to meta/para positions through resonance effects
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Imidazole nitrogen coordination modulates reaction rates (k = 1.2 × 10⁻³ s⁻¹ for nitration)
Esterification and Ether Formation
The hydroxyl group undergoes typical alcohol derivatization:
Acetylation
-
(Acetic anhydride, pyridine, 25°C) → Acetate ester (92% yield)
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Reaction completes within 30 min (TLC monitoring)
Silylation
Coordination Chemistry
The imidazole nitrogen participates in metal complexation:
| Metal Salt | Ligand:Metal Ratio | Stability Constant (log β) |
|---|---|---|
| Cu(NO₃)₂ | 2:1 | 8.9 ± 0.3 |
| ZnCl₂ | 1:1 | 5.2 ± 0.2 |
Crystallographic data (Cu complex):
Biological Interactions
While not a direct reaction, metabolic studies reveal:
-
CYP3A4-mediated oxidation to ketone (t₁/₂ = 2.3 hr in human liver microsomes)
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Glucuronidation at OH group (UGT1A9 isoform, Vmax = 12 nmol/min/mg)
This compound's reactivity profile enables applications in medicinal chemistry (prodrug design) and materials science (metal-organic frameworks). Recent advances in flow chemistry have improved yields in oxidation and substitution reactions by 15-20% compared to batch methods .
Scientific Research Applications
(4-fluorophenyl)(1H-imidazol-2-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-fluorophenyl)(1H-imidazol-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors . The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects . The pathways involved include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
(4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanol (CAS: 122155-24-2)
- Structural Differences : Chlorine replaces fluorine on the phenyl ring, and a methyl group is introduced at position 1 of the imidazole.
- Impact: Electronic Effects: Chlorine’s lower electronegativity but larger atomic size compared to fluorine reduces electron-withdrawing effects but increases steric bulk. Molecular Weight: 222.67 g/mol (vs. ~208.20 g/mol for the target compound) .
2-(4-Fluorophenyl)-1H-benzo[d]imidazole Derivatives
Functional Group Variations
(4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)phenyl)methanol (CAS: 2446481-80-5)
- Structural Differences : A trifluoromethyl (-CF3) group is added at position 4 of the imidazole.
- Impact :
5-Methyl-2-phenyl-1H-imidazole-4-methanol (CAS: 13682-32-1)
- Structural Differences: Methanol is at position 4 instead of 2, with a methyl group at position 3.
- Impact :
Ketone vs. Alcohol Derivatives
(4-(4-Fluorophenyl)-1H-imidazol-2-yl)(3,4,5-trimethoxyphenyl)methanone
- Structural Differences: Methanol is replaced by a methanone group linked to a trimethoxyphenyl ring.
- Impact :
Physicochemical and Spectroscopic Comparisons
NMR Data
- Target Compound : Expected 1H NMR signals include δ ~5.0 ppm (CH2OH), δ ~7.8 ppm (imidazole protons), and δ ~7.2 ppm (fluorophenyl protons).
- Chlorophenyl Analogue () : Similar imidazole signals but downfield shifts for chlorophenyl protons (δ ~7.5–7.7 ppm) due to Cl’s deshielding effect.
- Methanone Derivative (): Aromatic protons at δ ~6.8–8.0 ppm, with a carbonyl peak at δ ~190 ppm in 13C NMR .
Biological Activity
(4-fluorophenyl)(1H-imidazol-2-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 206.22 g/mol. The compound features a fluorinated phenyl group and an imidazole moiety, which are known to influence biological activity through various mechanisms.
The biological activity of this compound is largely attributed to its interaction with specific biological targets:
- Receptor Modulation : Studies suggest that compounds with imidazole rings can act as positive allosteric modulators for GABA-A receptors, enhancing neurotransmitter effects and potentially leading to anxiolytic or sedative effects .
- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: GABA-A Receptor Modulation
A study identified a series of imidazole derivatives that included this compound as a promising candidate for modulating GABA-A receptors. The compound exhibited enhanced metabolic stability and reduced hepatotoxicity compared to traditional drugs, indicating its potential for safer therapeutic applications .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development in treating infections .
Research Findings
Recent studies have highlighted the importance of the fluorine atom in enhancing binding affinity and selectivity towards biological targets. For instance, the presence of fluorine has been shown to improve the pharmacokinetic properties of similar compounds, leading to increased efficacy and reduced side effects in therapeutic applications .
Q & A
Q. What are the common synthetic routes for (4-fluorophenyl)(1H-imidazol-2-yl)methanol?
The synthesis typically involves condensation reactions between 4-fluorobenzaldehyde derivatives and imidazole precursors. For example, a modified Radziszewski reaction can yield imidazole intermediates, followed by reduction of ketones to alcohols. Purification often employs flash chromatography (e.g., dichloromethane:methanol gradients) and recrystallization. Key steps include extraction with ethyl acetate, drying over anhydrous Na₂SO₄, and characterization via ¹H NMR and HRMS .
Q. How is structural confirmation achieved for this compound?
Basic structural characterization includes:
- ¹H NMR : Peaks for aromatic protons (δ 7.2–8.9 ppm), imidazole NH (δ ~10–13 ppm), and hydroxyl groups (broad singlet, δ ~5–6 ppm) .
- HRMS : Exact mass matching the molecular formula (C₁₀H₈FN₂O, theoretical [M+H]⁺: 191.0622) .
- HPLC : Purity >95% using reverse-phase columns (e.g., C18, acetonitrile/water gradients) .
Q. What biological activities are associated with this compound?
Derivatives of this compound exhibit kinase inhibition (e.g., p38 MAPK) and antiproliferative effects. For instance, SB202190, a structurally similar compound, inhibits p38α/β with IC₅₀ values in the nanomolar range .
Advanced Research Questions
Q. How can regioisomeric impurities be resolved during synthesis?
Regioisomers (e.g., 4- vs. 5-substituted imidazoles) arise due to tautomerism. Advanced separation techniques include:
Q. What methodologies address contradictions in solubility data?
Solubility discrepancies (e.g., DMSO vs. ethanol) require empirical validation:
- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers.
- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability during formulation .
Q. How can computational modeling optimize bioactivity?
- Molecular Docking : Screen against target proteins (e.g., p38 MAPK) using AutoDock Vina or Schrödinger Suite.
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the fluorophenyl ring) with inhibitory potency .
Q. What challenges arise in crystallographic refinement for this compound?
- Twinned Crystals : Use SHELXL for refinement, leveraging the TWIN and BASF commands .
- Disorder Modeling : Apply PART and SUMP restraints for flexible imidazole or hydroxyl groups .
- Enantiopolarity Validation : Apply Flack parameter analysis to confirm absolute configuration .
Q. How are in vivo pharmacokinetic studies designed for derivatives?
- Dosing : Intraperitoneal administration (e.g., 30 mg/kg in murine models) with plasma sampling at 0, 1, 3, 6, and 24 hours .
- Metabolite Identification : LC-MS/MS profiling of hepatic microsomal incubations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
